Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . For instance, tert-butyl 4- (5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate can be synthesized through two substitution reactions . The crude compound is typically purified by column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure can be determined via X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of synthesizing indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine is a solid . The molecular weight, empirical formula, and InChI key are also provided .Scientific Research Applications
Metabolization and Biomonitoring
Biomonitoring and Exposure Assessment : Studies on tert-butyl compounds, including butylated hydroxytoluene (BHT), reveal their widespread presence in consumer products and their metabolites in human urine samples across different populations. These findings underline the importance of biomonitoring for assessing exposure to synthetic phenolic antioxidants and related compounds (Wang & Kannan, 2019).
Metabolism and Excretion Kinetics : Research on the metabolism and excretion kinetics of compounds such as lysmeral demonstrates the utility of specific metabolites as biomarkers for exposure, providing insights into the body's processing of tert-butyl compounds and potentially aiding in the study of "Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate" (Scherer et al., 2017).
Health and Environmental Implications
- Health Implications : The research on butylated hydroxytoluene (BHT) and its effects on human health, including potential links to cancer, asthma, and behavioral issues, underscores the necessity of understanding the health implications of tert-butyl compounds. Such studies are critical for evaluating the safety of chemical compounds used in consumer products (Schmidtkunz et al., 2020).
Chemical Sensitivity and Testing
- Chemical Sensitivity Testing : Investigations into the chemical sensitivity to components of p-tert-butylphenol-formaldehyde resin provide a methodological framework that could be applied to studying sensitivities and reactions to "this compound" and similar compounds. Identifying primary sensitizing substances and understanding cross-reaction patterns are crucial for both diagnostic and preventive reasons (Zimerson & Bruze, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate is a complex compound that contains both thiazole and indole moieties . Thiazole and indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds.
Mode of Action
It’s known that indole derivatives, which are part of this compound, can interact with various biological targets and cause significant changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 5-bromo-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-8(2,3)12-7(11)5-6(9)13-4-10-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGMKPIEMPSIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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